molecular formula C18H21N3O5 B2500807 methyl 4-({[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]carbamoyl}formamido)benzoate CAS No. 1798517-50-6

methyl 4-({[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]carbamoyl}formamido)benzoate

Cat. No.: B2500807
CAS No.: 1798517-50-6
M. Wt: 359.382
InChI Key: JKZAXETUUXPIJE-UHFFFAOYSA-N
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Description

Methyl 4-({[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]carbamoyl}formamido)benzoate is a complex organic compound that features a benzoate ester linked to a pyrrole derivative through a carbamoylformamido bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]carbamoyl}formamido)benzoate typically involves multiple steps:

    Formation of the Pyrrole Derivative: The pyrrole derivative can be synthesized through the reaction of 1-methyl-1H-pyrrole with appropriate reagents to introduce the hydroxypropyl group.

    Carbamoylation: The hydroxypropyl pyrrole derivative is then reacted with a carbamoyl chloride to form the carbamoyl intermediate.

    Coupling with Benzoate: The carbamoyl intermediate is coupled with methyl 4-aminobenzoate under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the benzoate ester can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: LiAlH4, NaBH4 (Sodium borohydride).

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 4-({[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]carbamoyl}formamido)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving pyrrole derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 4-({[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets. The pyrrole moiety can interact with enzymes or receptors, modulating their activity. The carbamoylformamido bridge may facilitate binding to proteins or nucleic acids, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: Lacks the pyrrole and carbamoylformamido groups, making it less versatile in biological applications.

    1-Methyl-1H-pyrrole-2-carboxylic acid: Contains the pyrrole moiety but lacks the benzoate ester and carbamoylformamido bridge.

Uniqueness

Methyl 4-({[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]carbamoyl}formamido)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 4-[[2-[[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]amino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c1-21-11-3-4-14(21)15(22)9-10-19-16(23)17(24)20-13-7-5-12(6-8-13)18(25)26-2/h3-8,11,15,22H,9-10H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZAXETUUXPIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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